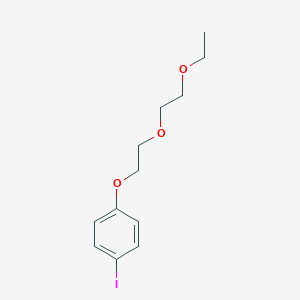

1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene

Description

Properties

IUPAC Name |

1-[2-(2-ethoxyethoxy)ethoxy]-4-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17IO3/c1-2-14-7-8-15-9-10-16-12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGRLFOWILMRDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene typically involves the iodination of a suitable benzene derivative followed by the introduction of the ethoxyethoxyethane chain. One common method involves the reaction of 4-iodophenol with ethylene oxide in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethoxyethoxyethane chain can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents and temperatures between 25°C and 80°C.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

Substitution Reactions: Products include azido, thiol, and alkoxy derivatives of benzene.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include cyclohexane derivatives.

Scientific Research Applications

Overview

1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene is an organic compound that has garnered attention for its potential applications in various fields, particularly in scientific research, material science, and medicinal chemistry. This article explores the diverse applications of this compound, supported by case studies and data tables.

Synthesis of Advanced Materials

This compound serves as a precursor in the synthesis of various advanced materials, including:

- Organic Light Emitting Diodes (OLEDs) : The compound's structure allows it to be incorporated into polymer matrices used in OLED technology, enhancing light emission properties.

- Organic Photovoltaics (OPVs) : Its electron-donating properties make it suitable for use in OPVs, where it can improve charge transport and energy conversion efficiency.

Drug Development

The compound has been investigated for its potential pharmaceutical applications due to its structural features that may interact with biological targets. Notable areas of research include:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, analogs have shown efficacy against breast and colon cancer cell lines, inducing apoptosis at micromolar concentrations.

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Case Study 1: Anticancer Efficacy

A study focused on the anticancer properties of derivatives of this compound reported an IC50 value of approximately 25 µM against MCF-7 breast cancer cells. The mechanism was attributed to cell cycle arrest and induction of apoptosis through mitochondrial pathways.

| Compound | IC50 (µM) | Cancer Type | Mechanism |

|---|---|---|---|

| Derivative A | 25 | Breast (MCF-7) | Apoptosis induction |

| Derivative B | 30 | Colon | Cell cycle arrest |

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial efficacy, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results demonstrated effective inhibition at concentrations as low as 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Mechanism of Action

The mechanism of action of 1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene depends on its application. In organic synthesis, it acts as an electrophile in substitution reactions, where the iodine atom is replaced by other nucleophiles. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to the formation of active metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Solubility

Compound A : 4-(Tert-Butyl)-2-Ethoxy-1-Iodobenzene (CAS: 870007-40-2; C₁₂H₁₇IO )

- Key Substituents : Iodo, tert-butyl, ethoxy.

- Properties :

- The tert-butyl group introduces significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to the target compound.

- Ethoxy group provides moderate polarity, but shorter chain length limits solubility in polar media.

- Applications : Intermediate in synthesizing bulky aromatic derivatives .

Compound B : 1-Ethynyl-4-fluoro-2-iodobenzene (CAS: 2353021-59-5; C₈H₄FI )

- Key Substituents : Iodo, ethynyl, fluoro.

- Properties :

- Ethynyl and fluoro groups are electron-withdrawing, enhancing electrophilic substitution reactivity.

- Lacks ether chains, resulting in lower solubility in polar solvents compared to the target compound.

- Applications : Cross-coupling reactions for fluorinated aromatic systems .

Compound C : 1-((4-(2-Ethoxyethoxy)phenoxy)methyl)benzene (26c)

- Key Substituents : Ethoxyethoxy chain, benzyl ether.

- Properties :

- Benzyl ether group increases hydrophobicity, reducing aqueous solubility.

- Absence of iodine limits utility in halogen-specific reactions.

- Applications: Synthesis of β-adrenoceptor partial agonists .

Comparative Data Table

Key Findings from Research

Electronic Effects: The iodine atom in the target compound enhances electrophilic substitution reactivity compared to non-halogenated analogs (e.g., Compound C). Ethoxyethoxyethoxy chains donate electron density via oxygen lone pairs, stabilizing the aromatic ring but reducing electrophilicity compared to electron-withdrawing groups (e.g., ethynyl in Compound B) .

Solubility: The triethylene glycol chain in the target compound improves solubility in polar solvents (e.g., DMSO, ethanol), contrasting with tert-butyl or benzyl ether derivatives, which exhibit lower polarity .

Steric Considerations : The flexible ethoxyethoxyethoxy chain minimizes steric hindrance, enabling easier access to reactive sites compared to bulky tert-butyl substituents .

Biological Activity

1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene, also known as a derivative of iodinated phenolic compounds, has garnered attention due to its potential biological activities. This compound is investigated for various applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula: C12H15IO3

- Molecular Weight: 304.15 g/mol

- IUPAC Name: this compound

Biological Activity

Research indicates that this compound exhibits diverse biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Studies have shown that this compound demonstrates significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular proliferation and survival.

- Receptor Interaction: It could interact with cellular receptors, altering signal transduction pathways that lead to apoptosis.

- Oxidative Stress Induction: The generation of reactive oxygen species (ROS) may contribute to its cytotoxic effects on cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in various cancer cell lines | |

| Enzyme Inhibition | Inhibits key metabolic enzymes |

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.

Q & A

Q. Q1. What are the recommended synthetic routes for 1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene, and how can reaction conditions be optimized for high purity?

Methodological Answer: The synthesis of polyether-substituted iodobenzenes typically involves nucleophilic substitution or Williamson ether synthesis. For example:

- Step 1: React 4-iodophenol with 2-(2-ethoxyethoxy)ethyl bromide in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (K₂CO₃ or NaH).

- Step 2: Monitor reaction progress via TLC or HPLC. Optimize temperature (80–100°C) and reaction time (12–24 hrs) to minimize byproducts like dehalogenation or over-alkylation.

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water.

Key Considerations: - Iodine’s sensitivity to light/heat requires inert atmospheres (N₂/Ar) to prevent degradation .

- Analogous synthesis strategies for ethoxyethoxy-substituted benzodioxoles (e.g., sesamex derivatives) demonstrate yields >75% under similar conditions .

Q. Q2. How can spectroscopic techniques (NMR, IR, X-ray crystallography) resolve ambiguities in the structural characterization of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using DEPT and HSQC. The ethoxyethoxy chain protons (δ 3.4–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm) should show distinct splitting patterns. The iodine atom induces deshielding in adjacent protons.

- X-ray Crystallography: As demonstrated for structurally similar 4-(2-{2-[2-(2-nitroimidazolyl)ethoxy]ethoxy}ethoxy)benzaldehyde, single-crystal X-ray analysis (100 K, R factor <0.05) confirms bond lengths and angles, particularly the C-O-C ether linkages (1.42–1.45 Å) .

- IR Spectroscopy: Validate ether (C-O-C, ~1100 cm⁻¹) and aromatic C-I (~500 cm⁻¹) stretches.

Advanced Research Questions

Q. Q3. What mechanistic insights explain the role of this compound in enhancing pesticide efficacy as a synergist?

Methodological Answer:

- Hypothesis: The compound may inhibit cytochrome P450 enzymes in pests, delaying detoxification of active pesticide ingredients.

- Experimental Design:

- In Vitro Assays: Use insect microsomal fractions to measure P450 activity inhibition via fluorescence-based substrates (e.g., 7-ethoxycoumarin).

- In Vivo Validation: Co-administer the compound with pesticides (e.g., pyrethroids) in resistant insect populations; compare mortality rates with/without synergist.

- Data Interpretation: A >50% reduction in LD₅₀ of the pesticide indicates synergism. Sesamex (a structural analog) shows similar inhibition patterns in Lepidoptera .

Q. Q4. How can computational modeling predict the compound’s interaction with biological targets, such as enzyme active sites?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model the compound’s binding to P450 enzymes. Prioritize hydrophobic interactions between the ethoxyethoxy chain and enzyme pockets.

- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of the ligand-enzyme complex. Analyze root-mean-square deviation (RMSD) to confirm binding pose retention.

- Validation: Compare results with crystallographic data of analogous compounds (e.g., 2-(2-methoxyphenoxy)ethylamin derivatives) .

Data Contradiction Analysis

Q. Q5. How should researchers address discrepancies in reported toxicity data for ethoxyethoxy-substituted aromatic compounds?

Methodological Answer:

- Case Study: Sesamex (C₁₅H₂₂O₆) has an oral LD₅₀ of 2000 mg/kg in rats , while structurally similar triazine derivatives show higher toxicity (LD₅₀ ~500 mg/kg) .

- Root Cause Analysis:

- Structural Variants: Iodine vs. methylenedioxy groups alter metabolic pathways.

- Assay Conditions: Differences in solvent carriers or animal strains (e.g., Sprague-Dawley vs. Wistar rats).

- Resolution: Conduct parallel toxicity assays under standardized OECD guidelines, controlling for variables like diet, age, and administration route.

Experimental Design for Novel Applications

Q. Q6. How can this compound be utilized in drug delivery systems targeting iodine-responsive tissues (e.g., thyroid)?

Methodological Answer:

- Nanocarrier Design: Synthesize PEGylated liposomes encapsulating the compound. The ethoxyethoxy chain enhances hydrophilicity, while iodine enables radioimaging compatibility.

- In Vivo Testing: Administer to murine models with thyroid tumors. Track biodistribution via ¹²⁵I labeling and SPECT/CT imaging.

- Benchmarking: Compare retention time and clearance rates against non-iodinated analogs (e.g., 4-(oxiran-2-ylmethoxy)-9H-carbazole derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.